molecular formula C21H22N6O4 B2807635 N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-77-8

N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2807635
CAS No.: 1014047-77-8
M. Wt: 422.445
InChI Key: NJHAFTHHXMCLJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The compound also likely contains a methoxybenzyl group and an oxalamide group .

Scientific Research Applications

Synthesis and Characterization

The chemical compound N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, due to its complex structure, is of interest for its synthesis and characterization within scientific research. A study focused on the synthesis and characterization of pyrazole derivatives, including a detailed analysis of their structure through various spectroscopic methods and X-Ray crystallography, has shown potential biological activity against breast cancer and microbes. This research underscores the importance of structural analysis in understanding the biological implications of such compounds (Titi et al., 2020).

Biological Activity

The search for new anticancer agents led to the synthesis of compounds based on this structure, with different groups attached to the pyrimidine ring, showing some level of cancer cell growth inhibition. This work highlights the potential of modifying the chemical structure to enhance biological activity against cancer cells (Al-Sanea et al., 2020). Similarly, the synthesis and evaluation of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold showed competitive antiproliferative activities against melanoma and hematopoietic cell lines, suggesting the compound's role as a potent Raf kinases inhibitor (Kim et al., 2011).

Antimicrobial and Insecticidal Potential

The compound's framework has also been explored for antimicrobial and insecticidal properties. A study synthesized pyrimidine linked pyrazole heterocyclics and evaluated their potential against Pseudococcidae insects and selected microorganisms, revealing a promising avenue for developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could be a promising candidate for further study .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-12-10-17(27(26-12)21-23-16-5-3-4-15(16)18(28)25-21)24-20(30)19(29)22-11-13-6-8-14(31-2)9-7-13/h6-10H,3-5,11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHAFTHHXMCLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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